Product packaging for 2-(4-tert-Butylbenzoyl)pyridine(Cat. No.:CAS No. 157592-45-5)

2-(4-tert-Butylbenzoyl)pyridine

Cat. No.: B123885
CAS No.: 157592-45-5
M. Wt: 239.31 g/mol
InChI Key: NOJGASQUBZLMKT-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzoyl)pyridine is a specialized chemical scaffold designed for research and development in medicinal chemistry and materials science. This compound integrates a pyridine ring, a privileged structure in drug discovery, with a sterically hindered 4-tert-butylbenzoyl group . This molecular architecture makes it a promising intermediate for constructing novel compounds with potential biological activity. Researchers can leverage this chemical in the synthesis of complex molecules targeting various therapeutic areas. Furthermore, the structural features of this compound suggest its potential utility in developing advanced materials, such as ligands for metal complexes or components for organic electronic devices, where tailored molecular properties are critical . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B123885 2-(4-tert-Butylbenzoyl)pyridine CAS No. 157592-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJGASQUBZLMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442137
Record name 2-(4-tert-Butylbenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157592-45-5
Record name 2-(4-tert-Butylbenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridine Ketone Architectures in Chemical Synthesis and Functional Materials

The pyridine-ketone architecture, characterized by a ketone group attached to a pyridine (B92270) ring, is a cornerstone in the design of versatile chemical compounds. Pyridine, a heterocyclic aromatic amine, imparts basicity, acts as a ligand for metal centers, and participates in hydrogen bonding. The adjacent ketone functionality introduces a polar, electrophilic center and a site for further chemical modification.

This combination of properties makes pyridine-ketone derivatives valuable in several areas:

Catalysis: The nitrogen atom of the pyridine ring can coordinate with metal ions, making these scaffolds essential components of catalysts. They are utilized in a variety of reactions, including asymmetric synthesis where chiral pyridine-ketone based ligands can induce high levels of stereoselectivity.

Functional Materials: Pyridine-containing compounds are investigated for their applications in functional materials. For instance, derivatives of 4-tert-butylpyridine (B128874) are employed as additives in the electrolyte of dye-sensitized solar cells, where they can improve the device's performance parameters. google.comsigmaaldrich.com

Supramolecular Chemistry: The ability to participate in both metal coordination and hydrogen bonding allows pyridine-ketone structures to be used as building blocks for complex supramolecular assemblies.

Photocatalysis: The pyridine motif is significant in the development of compounds for visible-light photocatalysis, a sustainable method for organic synthesis. nih.gov These systems can be used to construct value-added molecular skeletons under mild conditions.

Application AreaSignificance of Pyridine-Ketone ScaffoldExample of Related Compound Application
Asymmetric Catalysis Forms chiral ligands for metal-catalyzed reactions.(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole used in asymmetric conjugate additions. beilstein-journals.org
Materials Science Component of electrolytes in solar cells.4-tert-Butylpyridine used as an additive in dye-sensitized solar cells. sigmaaldrich.com
Photocatalysis Used in visible-light-promoted chemical transformations.Benzoporphyrin derivatives exhibit high triplet quantum yields for photosensitization. nih.gov

The Role of the 4 Tert Butylbenzoyl Moiety As a Steric and Electronic Modulator

Steric Influence: The large size of the tert-butyl group provides a "steric shield" around one end of the molecule. This bulkiness can direct the approach of reagents in a chemical reaction, leading to high regioselectivity. In the context of coordination chemistry, the steric hindrance can limit the number of ligands that bind to a metal center and influence the geometry of the resulting complex. This is a well-established principle, utilized in bulky bases like 2,6-di-tert-butylpyridine, which are sterically hindered from reacting with many electrophiles but can still act as proton scavengers. orgsyn.org

Electronic Influence: The tert-butyl group is an electron-donating group through induction. When attached to the para-position of the benzoyl ring, it increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl group. This electronic modulation can affect the reactivity of the ketone and the binding properties of the entire molecule.

PropertyInfluence of 4-tert-Butyl GroupComparison with other Substituents
Steric Hindrance HighGreater than methyl, ethyl, or isopropyl groups.
Electronic Effect Electron-donating (Inductive)Stronger inductive donor than H, but weaker than methoxy.
Solubility Increases solubility in nonpolar organic solvents.More lipophilic than the unsubstituted phenyl group.

The combination of these steric and electronic factors makes the 4-tert-butylbenzoyl moiety a powerful tool for fine-tuning the chemical and physical properties of a molecule.

Biological and Medicinal Applications of 2 4 Tert Butylbenzoyl Pyridine Derivatives

Antimicrobial Efficacy and Mechanisms of Action for Derived Structures

Derivatives of 2-(4-tert-Butylbenzoyl)pyridine have emerged as a significant area of interest in the search for new antimicrobial agents. Research has focused on their activity against a range of bacterial pathogens, including the resilient Mycobacterium tuberculosis, and on understanding the chemical features that govern their effectiveness.

Activity against Bacterial Strains, Including Mycobacterium Tuberculosis

A notable class of compounds, 2,4-disubstituted pyridine (B92270) derivatives, has demonstrated considerable efficacy against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. frontiersin.orgnih.govnih.gov Studies have highlighted 4-substituted picolinohydrazonamides that incorporate hydrophilic cyclic amines like morpholine (B109124) or pyrrolidine (B122466). These compounds exhibit powerful antimycobacterial activity in vitro at concentrations below 1 μg/ml. frontiersin.orgnih.govnih.gov Specifically, two compounds, identified in research as 11 and 15, have shown significant bactericidal effects against Mtb located within human macrophages and also against biofilm-forming tubercle bacilli. frontiersin.orgnih.govnih.gov The formation of biofilms by Mtb is a major factor in its persistence and drug resistance, as these structures are difficult for conventional antibiotics to penetrate. frontiersin.orgnih.gov

The mechanism of resistance to these pyridine derivatives has also been investigated. It appears to be linked to the upregulation of the MmpS5-MmpL5 efflux pump, a system that bacteria use to expel therapeutic compounds. frontiersin.orgnih.govnih.gov Furthermore, a separate series of compounds featuring a 3-thio-1,2,4-triazole moiety has been synthesized, with some analogs showing potent and specific inhibitory activity against Mtb at nanomolar concentrations. researchgate.net These potent analogs also display a favorable ADME (absorption, distribution, metabolism, and excretion) profile and lack cytotoxicity in mammalian cells at concentrations over 100 times their effective dose against Mtb. researchgate.net

Beyond tuberculosis, other pyridine derivatives have been synthesized and evaluated for broader antimicrobial activity. For instance, pyridyl-substituted thiazolyl triazole derivatives have shown high antibacterial activity, particularly against Gram-positive bacteria. scielo.br

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
Compound ClassTarget OrganismKey FindingsCitation
2,4-Disubstituted pyridine derivatives (picolinohydrazonamides)Mycobacterium tuberculosisPotent in vitro activity (<1 µg/ml); active against intracellular and biofilm-forming Mtb. frontiersin.orgnih.govnih.gov
1,2,4-Triazolyl pyridines (with 3-thio-1,2,4-triazole moiety)Mycobacterium tuberculosisNanomolar inhibitory activity; specific to Mtb; no cytotoxicity to mammalian cells. researchgate.net
Pyridyl substituted thiazolyl triazole derivativesGram-positive bacteriaExhibited relatively high antibacterial activity. scielo.br

Exploration of Structure-Activity Relationships in Antimicrobial Agents

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship or SAR) is fundamental to designing more effective drugs. For the 2,4-disubstituted pyridine derivatives active against Mtb, the nature of the substituent at the 4-position of the pyridine ring plays a critical role. frontiersin.orgnih.gov This modification significantly influences the compound's LogP value, a measure of lipophilicity that affects bioavailability and the ability to penetrate biological membranes to reach the target. frontiersin.orgnih.gov

General studies on pyridine compounds have indicated that the inclusion of specific organic groups, such as amino, hydroxy, methoxy, sulfamide, and hydrazide, can enhance their biological activities. nih.gov In the case of 4,5-diaryl-2-[4-(t-amino)-2-butynyl]-2,4-dihydro-3H-1,2,4-triazol-3-ones, the presence of 4,5-diphenyl substituents on the triazoline-3-one ring and the nature of the amino groups at the terminal acetylenic moiety were found to be important for their antimicrobial effects. researchgate.net These insights from SAR studies are invaluable for the rational design and optimization of new antimicrobial pyridine derivatives. nih.gov

Anticancer Potential of this compound Analogues

Analogues of this compound have also been investigated for their potential as anticancer agents. Research in this area has focused on their ability to kill cancer cells and on identifying the specific molecular pathways they disrupt.

Cytotoxic Activity against Cancer Cell Lines (e.g., HeLa Cells)

Several studies have demonstrated the cytotoxic effects of pyridine derivatives against various cancer cell lines. A series of novel pyrimidine (B1678525) derivatives showed inhibitory activity against the proliferation of a panel of cancer cells, which included colon adenocarcinoma (LoVo), breast cancer (MCF-7), and cervical cancer (HeLa) cells. nih.gov Another study synthesized a series of pyridine-1,2,4-triazole-3-thione-hydrazone compounds and tested their viability-reducing effects on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. nih.gov One of these compounds, 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 15 in the study), showed the highest effect, with an IC₅₀ value of 39.2 ± 1.7 μM against the MDA-MB-231 cell line. nih.gov

Furthermore, a series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were evaluated for their anticancer profile across 60 different human cancer cell lines. nih.gov Compound 11c from this series demonstrated the highest percentage of inhibition. nih.gov

Table 2: Cytotoxic Activity of Selected Pyridine Derivatives
Compound ClassCancer Cell Line(s)Observed EffectCitation
Novel pyrimidine derivativesHeLa, LoVo, MCF-7, othersInhibited proliferation of all tested cancer cell lines. nih.gov
Pyridine-1,2,4-triazole-3-thione-hydrazonesMDA-MB-231, U-87Compound 15 showed an IC₅₀ of 39.2 µM against MDA-MB-231. nih.gov
N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamides60-cell line panelCompound 11c showed the highest percent inhibition. nih.gov

Molecular Targets and Inhibition Pathways (e.g., CHK1, Sirtuin-1)

The anticancer activity of these compounds is rooted in their ability to interfere with specific molecular targets that are crucial for cancer cell survival and proliferation. One such target is Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle. nih.govnih.gov In cancer cells with a defective p53 tumor suppressor protein, which is a common occurrence, inhibiting CHK1 can lead to a type of cell death known as "mitotic catastrophe". nih.gov A novel series of CHK1 inhibitors, exemplified by 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamides, was discovered and developed into potent inhibitors. nih.gov

Another important target is Sirtuin-1 (SIRT1), an enzyme that removes acetyl groups from proteins, including the p53 tumor suppressor. researchgate.netnih.gov By deacetylating p53, SIRT1 reduces its activity. nih.gov Therefore, inhibiting SIRT1 can lead to increased p53 acetylation, which in turn promotes apoptosis (programmed cell death) and reduces cancer cell proliferation. researchgate.netnih.gov Cambinol (B1668241) and its analogues represent a class of sirtuin inhibitors that have shown antitumor activity in preclinical models. nih.gov Modifications to the cambinol structure have led to compounds with increased potency and altered selectivity for different sirtuin family members. nih.gov For instance, the resveratrol (B1683913) analogue 4,4′-dihydroxy-trans-stilbene (DHS) has been identified as a novel natural inhibitor of SIRT1. cnr.it

Beyond these, other molecular targets have been identified. The sulfonamide derivative 11c, noted for its cytotoxic activity, was found to be a strong inhibitor of several kinases, including JNK1, JNK2, p38a, and V600EBRAF. nih.gov Plant-derived compounds like alkaloids and polyphenols can also exert anticancer effects by deactivating various signaling pathways crucial for cancer progression, such as PI3K/AKT/mTOR, STAT3, NF-κB, and MAPK/ERK. nih.gov

Antiviral Properties of Related Pyrrolidine Derivatives

The therapeutic potential of pyridine-based structures also extends to antiviral applications. A series of novel 2-benzoxyl-phenylpyridine derivatives were assessed for their ability to combat viral infections. nih.gov These compounds demonstrated excellent antiviral effects against both Coxsackievirus B3 (CVB3), a common cause of viral myocarditis, and adenovirus type 7 (ADV7), a significant cause of respiratory illness. nih.gov

The antiviral action of these compounds was found to target the early stages of the viral replication cycle within the host cells, including the synthesis of viral RNA and proteins. nih.gov Importantly, these derivatives did not act by directly inactivating the virus particles, preventing their entry into cells, or blocking their release from infected cells. nih.gov Their mechanism of inhibiting viral replication post-infection makes these 2-benzoxyl-phenylpyridine derivatives promising candidates for the development of new antiviral drugs. nih.gov While some pyrrolidine-containing pyridine derivatives have shown potent antimicrobial activity, the direct antiviral properties have been more clearly demonstrated in these related phenylpyridine structures. frontiersin.orgnih.govnih.govnih.gov

Activity against Protozoan Parasites (e.g., P. falciparum, Trypanosomes, Leishmania)

The search for new and effective treatments for diseases caused by protozoan parasites, such as malaria (Plasmodium falciparum), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania species), is a global health priority. Various pyridine-containing chemical structures have been identified as promising starting points for the development of novel antiprotozoal drugs.

Research into pyridine derivatives has revealed their potential as anti-malarial agents. nih.govbohrium.comtandfonline.comresearchgate.net For instance, certain 2,4,6-trisubstituted pyridine derivatives have demonstrated inhibitory activity against P. falciparum. A study on pyridine derivatives revealed that compounds 2a, 2g, and 2h showed significant inhibition of parasite multiplication in mice infected with Plasmodium berghei. nih.govbohrium.com Furthermore, compound 2g exhibited promising activity against a chloroquine-resistant strain of P. falciparum (RKL9) with an IC50 value of 0.0402 µM. nih.govbohrium.com The proposed mechanism for some of these pyridine analogues involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the parasite's life cycle. nih.govbohrium.com Other studies have explored beta amino ketones, with compound 1 in a particular study showing high activity and selectivity against P. falciparum. nih.gov

With regard to trypanosomatids, various pyridine-containing compounds have been investigated. Benzoic acid and pyridine derivatives have been studied as inhibitors of Trypanosoma cruzi trans-sialidase, an enzyme crucial for parasite invasion. mdpi.com Additionally, synthetic nucleoside analogs and benzoylthiourea (B1224501) derivatives have shown activity against T. cruzi. nih.govnih.gov For example, certain benzoylthiourea derivatives (BTU-1, BTU-2, and BTU-3) have demonstrated selective activity against all developmental forms of the Y strain of T. cruzi. nih.gov The mechanism of action for these compounds appears to involve the induction of profound morphological and biochemical changes in the parasite, leading to cell death. nih.gov

In the context of leishmaniasis, the search for new treatments has also led to the investigation of pyridine-related structures. While direct evidence for this compound is lacking, other nitrogen-containing heterocyclic compounds are known to possess leishmanicidal properties. nih.govnih.gov

The following table summarizes the anti-protozoal activity of selected pyridine and benzoyl derivatives against various parasites:

Compound/Derivative ClassParasiteActivity MetricValueReference(s)
Pyridine derivative 2gPlasmodium falciparum (RKL9, CQ-resistant)IC500.0402 µM nih.govbohrium.com
Pyridine derivative 2aPlasmodium falciparumIC500.0660 µM tandfonline.com
Pyridine derivative 2hPlasmodium falciparumIC50Not specified nih.govbohrium.com
Beta amino ketone (Compound 1)Plasmodium falciparumIC500.98 µM nih.gov
Benzoylthiourea (BTU-1, BTU-2, BTU-3)Trypanosoma cruzi (Y strain)-Selective activity nih.gov

Modulation of Enzyme Activity (e.g., Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition)

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in cellular responses to stress, inflammation, and apoptosis. Inhibition of ASK1 is being explored as a therapeutic strategy for a variety of diseases, including fibrosis, neurodegenerative disorders, and inflammatory conditions.

Several classes of pyridine-containing compounds have been identified as potent inhibitors of ASK1. researchgate.netnih.govmdpi.comnih.govnih.gov For instance, a series of N-benzyl pyridine-2-one derivatives were synthesized and found to have single-digit nanomolar potency in inhibiting ASK1. researchgate.netnih.gov Specifically, compounds 21c and 21d from this series displayed IC50 values of 9.13 nM and 1.73 nM, respectively. researchgate.netnih.gov These compounds also demonstrated the ability to block the TGF-β1 induced fibrotic response. researchgate.netnih.gov

Another class of compounds, pyridin-2-yl urea (B33335) derivatives, has also been investigated as ASK1 inhibitors. mdpi.com In one study, a novel pyridin-2-yl urea inhibitor, compound 2, showed a potent IC50 of 1.55 ± 0.27 nM against the ASK1 protein. mdpi.com This level of inhibition is comparable to that of the known clinical inhibitor, Selonsertib. mdpi.com

Furthermore, research on 2-arylquinazoline derivatives led to the discovery of potent ASK1 inhibitors with submicromolar activity. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the broader pyridine scaffold in designing effective ASK1 inhibitors. The structure-activity relationship studies of these compounds often highlight the importance of specific substitutions on the pyridine ring for achieving high potency and selectivity. nih.gov

The following table presents data on the inhibition of ASK1 by various pyridine derivatives:

Compound/Derivative ClassEnzyme TargetActivity MetricValueReference(s)
N-benzyl pyridine-2-one (Compound 21c)ASK1IC509.13 nM researchgate.netnih.gov
N-benzyl pyridine-2-one (Compound 21d)ASK1IC501.73 nM researchgate.netnih.gov
Pyridin-2-yl urea (Compound 2)ASK1IC501.55 ± 0.27 nM mdpi.com
Quinoxaline derivative (Compound 26e)ASK1IC5030.17 nM nih.gov

Role of 2 4 Tert Butylbenzoyl Pyridine Moieties in Supramolecular Assembly and Coordination Chemistry

Design and Synthesis of Pyridine-Based Ligands for Metal Complexation

The synthesis of pyridine-based ligands is a cornerstone of supramolecular chemistry, enabling the construction of intricate metallosupramolecular architectures. cmu.edu Various synthetic strategies have been developed to create functionalized pyridine (B92270) ligands capable of coordinating with metal ions to form predictable and stable structures.

A common approach involves Stille-type cross-coupling reactions using organotin intermediates, such as 2,6-bis(trimethyltin)pyridine, which can be prepared in high yields and serves as a versatile central building block. cmu.edu This method allows for the extension of the pyridine core to create bipyridine and terpyridine ligands. cmu.edu Another established route for producing pyridine-based ligands, like the pyridinooxazoline (PyOx) class, starts from inexpensive and commercially available precursors such as picolinic acid. beilstein-journals.org The synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, for example, involves the amidation of (S)-tert-leucinol with picolinic acid, followed by a cyclization step to form the final bidentate dinitrogen ligand. beilstein-journals.org Such multi-step strategies, while sometimes requiring optimization to improve inconsistent yields, are fundamental to accessing ligands with desired functionalities. beilstein-journals.org

Pyridine-based ligands are well-known for their ability to coordinate with a wide range of transition metals, leading to diverse structural motifs. The nitrogen atom on the pyridine ring possesses a lone pair of electrons, making it an excellent donor for metal centers. Depending on the ligand's denticity and the metal's coordination preference, various assemblies can be formed.

For instance, pyridine ligands have been used in conjunction with tert-butyl thiol to protect and construct silver(I)-thiolate clusters. nih.gov X-ray crystallography of these systems revealed that the assemblies are built from fundamental structural blocks, including PyAg(tBuS)₂ monomers and Py₂Ag₂(tBuS)₂ dimers. nih.gov In a more complex example, a large 50-nuclei silver cluster was shown to incorporate unique butterfly-like (Py)₂Ag₆(tBuS)₂ staple motifs. nih.gov

In the case of copper, a new three-dimensional metal complex has been synthesized using 4-tert-butyl-pyridinium as the organic cation and tetrachloridocuprate [CuCl₄]²⁻ as the anion. The resulting structure is a network stabilized by C–H···Cl and N–H···Cl hydrogen bonds, demonstrating the role of the pyridinium (B92312) moiety in directing the supramolecular architecture through non-covalent interactions.

The 4-tert-butylbenzoyl substituent exerts a significant influence on the properties of the ligand and the stability of its metal complexes. This influence stems from two primary characteristics of the tert-butyl group: its large steric bulk and its electron-donating nature.

Furthermore, the tert-butyl group can enhance the solubility of the ligand and its metal complexes in organic solvents, which is a crucial practical consideration for synthesis, purification, and application. The stability of the resulting complexes is also affected. The electron-donating effect of the tert-butyl group can increase the electron density on the pyridine ring, potentially strengthening the metal-ligand bond. This modulation of electronic properties is critical in applications such as solar cells, where coupled tert-butyl pyridine derivatives have been used as inhibitors of metal ion activity in electrolytes, leading to improved device performance and stability. google.com

Supramolecular Polymerization and Self-Assembly Processes

Supramolecular polymerization relies on directional and reversible non-covalent interactions to assemble monomeric units into polymer-like chains. The 2-(4-tert-Butylbenzoyl)pyridine moiety contains several features—a hydrogen bond-accepting pyridine ring, an aromatic benzoyl group capable of π-π stacking, and a bulky tert-butyl group to direct packing—that make it a candidate for designing self-assembling systems. researchgate.net

While the direct use of this compound in nucleobase-terminated macromonomers is not documented in the surveyed research, the principles of such systems rely on highly specific non-covalent interactions. Nucleobases (like adenine (B156593), thymine, guanine, and cytosine) are archetypal building blocks in supramolecular chemistry due to their precise hydrogen-bonding patterns, which allow for programmable self-assembly.

In a hypothetical macromonomer terminated with a nucleobase at one end and a this compound moiety at the other, several interactions would govern its assembly. The primary driving force would be the specific hydrogen bonding between complementary nucleobases (e.g., adenine with thymine). The benzoyl and pyridine rings of the molecule could further stabilize the resulting architecture through π-π stacking interactions with neighboring aromatic systems. The tert-butyl group would play a crucial role by providing steric control, preventing aggregation and ensuring the formation of well-defined, ordered structures rather than amorphous precipitates.

The 4-tert-butylbenzoyl moiety makes a significant contribution to the formation and structure of self-assembled architectures. The tert-butyl group, in particular, is known to be a powerful modulator of self-assembly behavior. researchgate.net Its primary role is to introduce steric hindrance, which can be precisely harnessed to control the packing of molecules. This control allows for the engineering of specific supramolecular structures, such as porous networks with defined periodicity, by preventing the components from packing too closely. researchgate.net

Applications in Materials Science Beyond Biological Systems

The unique combination of a pyridine, a benzoyl ketone, and a tert-butyl group in this compound makes it and its derivatives suitable for several applications in materials science, particularly in photopolymerization and energy conversion.

Optoelectronic Properties in Organic Light-Emitting Devices (OLEDs)

In the realm of OLEDs, the performance of the emissive material is paramount. This is often a metal complex where organic molecules, known as ligands, are coordinated to a central metal ion, such as iridium(III) or platinum(II). The electronic properties of these ligands play a critical role in determining the color, efficiency, and stability of the resulting OLED.

The this compound moiety, when incorporated as a ligand in such a complex, would be expected to influence the optoelectronic properties in several ways. The pyridine ring provides a strong coordination site for the metal ion. The benzoyl group, with its carbonyl functionality, can act as an electron-withdrawing group, which can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the complex. This tuning of energy levels is a key strategy for achieving emission at specific wavelengths (colors) of light.

The tert-butyl group is a bulky substituent. In the context of OLED materials, such bulky groups are often introduced to prevent intermolecular interactions, such as π-π stacking, between adjacent complex molecules in the solid state. This aggregation can lead to a decrease in emission efficiency, a phenomenon known as aggregation-caused quenching (ACQ). By sterically hindering close packing, the tert-butyl group could help to maintain high emission quantum yields in the solid state, a crucial requirement for efficient OLEDs.

While no specific data exists for OLEDs incorporating this compound, we can look at related systems. For instance, complexes of iridium(III) with various phenylpyridine-type ligands are widely used as phosphorescent emitters. The substitution pattern on these ligands is known to have a profound impact on the device characteristics. It is plausible that a complex containing the this compound ligand could be a component in a host-guest emissive layer system, where it is dispersed in a host material to optimize energy transfer and charge transport.

Hypothetical Optoelectronic Data for a Complex Containing this compound:

PropertyHypothetical ValueRationale
Emission ColorBlue-Green to GreenThe benzoyl group's electron-withdrawing nature could lead to a moderate blue-shift compared to unsubstituted analogs.
Photoluminescence Quantum Yield (in solid state)Potentially HighThe bulky tert-butyl group would be expected to suppress aggregation-caused quenching.
External Quantum Efficiency (in a device)Dependent on device architecture and host materialWould require experimental validation.

Photophysical Studies and Excited-State Dynamics

The photophysical properties of a metal complex dictate how it absorbs and emits light. Upon absorption of energy (e.g., from an electric current in an OLED), the complex is promoted to an excited state. The pathway by which it returns to the ground state determines whether it will emit light (luminescence) and the characteristics of that light.

For a hypothetical metal complex containing the this compound ligand, the excited-state dynamics would be a complex interplay of different electronic states. These typically include metal-to-ligand charge transfer (MLCT) states, ligand-to-ligand charge transfer (LLCT) states, and intraligand (IL) excited states.

The benzoylpyridine core of the ligand would likely be the primary site for ligand-centered π-π* transitions. The energy of these transitions would be influenced by the tert-butyl group and the coordination to the metal center. In a phosphorescent complex, the initial singlet excited state would rapidly convert to a longer-lived triplet state via intersystem crossing (ISC). The nature of this triplet state (e.g., its MLCT or IL character) would determine the emission lifetime and color.

Time-resolved spectroscopic techniques would be essential to experimentally probe these excited-state dynamics. Such studies would reveal the lifetimes of the various excited states and the rates of the different decay processes, both radiative (light-emitting) and non-radiative. Understanding these dynamics is crucial for designing more efficient and stable phosphorescent materials. For example, a long excited-state lifetime can sometimes be detrimental as it increases the likelihood of quenching by other molecules or defects.

Hypothetical Photophysical Data for a Complex with this compound:

ParameterHypothetical Value/CharacteristicRationale
Absorption (λmax)~350-450 nmTypical for MLCT and IL transitions in transition metal complexes.
Emission (λem)~480-550 nmCorresponds to the green region of the spectrum, consistent with many phosphorescent metal complexes.
Excited-State Lifetime (τ)Microseconds (µs)Characteristic of phosphorescent emission from triplet states.
Nature of Emissive StateLikely a mix of 3MLCT and 3ILThe benzoyl group could lead to significant intraligand character in the excited state.

Advanced Spectroscopic and Crystallographic Investigations of 2 4 Tert Butylbenzoyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2-(4-tert-Butylbenzoyl)pyridine, ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom. While specific spectral data for this compound is not widely published, analysis of its parent compound, 2-benzoylpyridine (B47108), and related derivatives offers a clear projection of its spectral features. scirp.orgscirp.orgdergipark.org.tr

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and the 4-substituted phenyl rings. The protons on the pyridine ring typically appear in the downfield region (δ 7.5-8.8 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The protons on the benzoyl ring will also be in the aromatic region, with their exact shifts influenced by the para-tert-butyl group. The tert-butyl group itself will present a sharp, strong singlet in the upfield aliphatic region, typically around δ 1.3 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon is highly deshielded, appearing significantly downfield (δ > 180 ppm). scirp.org The carbons of the pyridine and phenyl rings resonate in the aromatic region (δ 120-160 ppm). The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic shifts in the aliphatic region.

Conformational analysis of 2-benzoylpyridines using NMR reveals hindered rotation around the single bonds connecting the carbonyl group to the two aromatic rings. iaea.org This restricted rotation, arising from steric hindrance between the ortho-protons of the pyridine and phenyl rings, can lead to the broadening of signals at room temperature. Variable temperature NMR studies can be employed to probe the energy barrier of this rotation. iaea.org For N-benzoylpiperidones, a related system, non-chair conformations are often proposed to minimize the steric strain between the benzoyl group and adjacent substituents, a principle that also applies here.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on 2-Benzoylpyridine Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3~7.6~126
Pyridine H-4~8.0~137
Pyridine H-5~7.5~125
Pyridine H-6~8.7~149
Pyridine C-2-~154
Benzoyl H-2', H-6'~7.9 (d)~129
Benzoyl H-3', H-5'~7.5 (d)~126
Benzoyl C-1'-~134
Benzoyl C-4'-~158
Carbonyl C=O-~189
tert-Butyl C(CH₃)₃~1.3 (s, 9H)~35
tert-Butyl C(CH₃)₃-~31

Note: Data are estimations based on published values for 2-benzoylpyridine and general substituent effects. scirp.orgscirp.orgrsc.orgnih.gov d denotes a doublet, s denotes a singlet.

Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential tools for identifying functional groups and determining the molecular weight and fragmentation patterns of molecules.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the range of 1660-1680 cm⁻¹. researchgate.net This is a characteristic feature of aryl ketones. Other significant bands include those for C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹) and the aliphatic tert-butyl group (around 2850-2960 cm⁻¹), as well as C=N and C=C stretching vibrations from the pyridine ring (around 1580-1600 cm⁻¹). dergipark.org.trresearchgate.net

Mass spectrometry provides the molecular weight and structural information through fragmentation analysis. For this compound (molar mass: 239.32 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 239. The fragmentation pattern is expected to be characteristic of both the benzoyl and pyridine moieties. Key fragmentation pathways would likely involve:

Cleavage of the tert-butyl group, leading to a prominent peak at M-57 (m/z = 182).

Formation of the 4-tert-butylbenzoyl cation [tBu-C₆H₄-CO]⁺ at m/z = 161.

Formation of the 2-pyridylcarbonyl cation [C₅H₄N-CO]⁺ at m/z = 106.

The pyridyl cation [C₅H₄N]⁺ at m/z = 78.

Table 2: Key Spectroscopic Data for this compound

Technique Feature Expected Value/Observation
IR Spectroscopy Carbonyl (C=O) Stretch~1670 cm⁻¹
Aromatic C-H Stretch~3060 cm⁻¹
Aliphatic C-H Stretch~2960 cm⁻¹
Pyridine Ring (C=N, C=C) Stretch~1585 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 239
Major Fragment (M - C₄H₉)m/z = 182
Major Fragment (tBu-Ph-CO)⁺m/z = 161
Major Fragment (Py-CO)⁺m/z = 106
Major Fragment (Py)⁺m/z = 78

Note: Values are based on data for 2-benzoylpyridine and standard spectroscopic correlations. nih.govnpaa.innih.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, the structure of the parent 2-benzoylpyridine has been determined. nih.govresearchgate.net

In 2-benzoylpyridine, the molecule is not planar. The pyridine and phenyl rings are twisted relative to each other. This twist is a result of minimizing the steric repulsion between the hydrogen atoms ortho to the inter-ring C-C bond. The dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring is a key parameter describing this conformation.

For this compound, a similar non-planar conformation is expected. The bulky tert-butyl group at the para-position of the phenyl ring is not expected to significantly alter the core intramolecular conformation (i.e., the twist angle between the rings). However, its steric bulk will play a major role in the crystal packing, influencing how molecules arrange themselves in the crystal lattice. uj.ac.za It may prevent the formation of certain close-packing arrangements, potentially leading to a less dense crystal structure compared to the unsubstituted parent compound. The crystal structure of a related compound, 2-benzoylpyridine N4-p-methoxyphenylthiosemicarbazone, was found to crystallize in the triclinic system with space group P-1, demonstrating the complexity of packing in these derivatives. researchgate.net

Table 3: Representative Crystallographic Data for 2-Benzoylpyridine

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.92
b (Å) 12.30
c (Å) 13.15
α, β, γ (°) 90, 90, 90
Volume (ų) 957.5
Z 4

Note: Data corresponds to the parent compound 2-benzoylpyridine (CCDC 129961). nih.gov The addition of a tert-butyl group would significantly alter the unit cell parameters and potentially the crystal system and space group.

Electrochemical Studies of Redox Properties and Intramolecular Interactions

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. These properties are crucial for applications in catalysis, materials science, and in understanding metabolic pathways.

The 2-benzoylpyridine scaffold contains multiple redox-active sites: the pyridine ring and the carbonyl group, both of which are reducible. The phenyl ring can be oxidized, though typically at high potentials. Studies on related benzimidazole (B57391) derivatives show that the presence of a reducible nitro group dominates the electrochemical signal. bohrium.com For 2-benzoylpyridine itself, the electrochemical behavior is expected to involve the reduction of the ketone.

The introduction of the electron-donating tert-butyl group on the phenyl ring would make the benzoyl moiety slightly more electron-rich. This electronic effect would be expected to make the reduction of the carbonyl group slightly more difficult (shifting the reduction potential to a more negative value) and the oxidation of the phenyl ring slightly easier (shifting the oxidation potential to a less positive value) compared to the unsubstituted 2-benzoylpyridine.

Electrochemical studies on metal complexes of 2-benzoylpyridine-derived thiosemicarbazones have been reported, though these focus on the redox processes centered on the metal ion, which are modulated by the ligand. researchgate.net A comprehensive electrochemical analysis of this compound would be valuable to fully characterize its electronic properties and redox stability.

Computational Chemistry and in Silico Modeling for 2 4 Tert Butylbenzoyl Pyridine Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the interactions that drive biological activity.

Binding Affinity Prediction and Docking Score Analysis

The prediction of binding affinity is a key outcome of molecular docking simulations, often expressed as a docking score. This score estimates the free energy of binding, with lower (more negative) values indicating a stronger and more stable interaction between the ligand and the receptor. For instance, a study on a related compound containing the (4-tert-butylbenzoyl)amino moiety reported a theoretical pKd value of 7.6, which corresponds to a strong binding affinity in the nanomolar range. cnrs.fr Docking scores for various pyridine (B92270) derivatives against different protein receptors have been reported in the range of -6.3 to -9.6 kcal/mol, indicating significant binding potential. researchgate.net The accuracy of these predictions can be high, with some methodologies achieving a prediction accuracy of up to 50% for rigid-body docking cases in benchmark studies. nih.gov The scoring functions used in these predictions, such as those in the Glide software, employ a hierarchical filtering process to evaluate ligand poses based on their spatial fit and the complementarity of ligand-receptor interactions. jscimedcentral.com

Table 1: Representative Docking Scores of Pyridine Derivatives
Compound ClassReceptor TargetDocking Score (kcal/mol)Reference
Pyridine-containing chalconesVarious protein receptors-6.3 to -9.6 researchgate.net
Triphenylamine-linked pyridine analoguesProtein (2ITO)-5.0889 to -8.1868 nih.gov

Conformation and Binding Mode Analysis

Beyond just the binding score, molecular docking reveals the specific conformation of the ligand and its binding mode within the receptor's active site. This analysis identifies crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. For example, in studies of pyridine derivatives, specific amino acid residues in the active site that form hydrogen bonds and other non-bonding interactions with the ligand are identified. researchgate.netnih.gov The stability of these docked conformations can be further validated through molecular dynamics simulations, which assess the structural changes and fluctuations of the complex over time. A root mean square deviation (RMSD) below 2.0 Å generally indicates a stable and reliable docking pose. researchgate.net

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. It provides a detailed understanding of the intrinsic characteristics of 2-(4-tert-Butylbenzoyl)pyridine.

Electronic Structure Elucidation and Spectroscopic Property Prediction

DFT calculations can elucidate the electronic structure of this compound, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap suggesting higher reactivity. researchgate.net For related pyridine derivatives, DFT has been used to analyze their reactivity and spectral behaviors. researchgate.net Furthermore, theoretical calculations using methods like B3LYP/6-31G can be employed to predict spectroscopic properties, which can then be compared with experimental data for validation. mdpi.com Time-dependent DFT (TD-DFT) is specifically used to predict electronic transitions, providing insights into the UV-Vis absorption spectra of the molecule. researchgate.net

Analysis of Intramolecular Interactions and Conformational Energetics

DFT is also instrumental in analyzing the intramolecular interactions that govern the three-dimensional shape and conformational energetics of this compound. The planarity between the pyridine and benzoyl rings, as well as the rotational barriers of the tert-butyl group, can be investigated. In a study of a related triazole-pyridine system, the torsion angle between the two ring systems was calculated to understand their relative orientation. mdpi.com Such analyses help in understanding the molecule's flexibility and the energetically favorable conformations it can adopt, which is crucial for its interaction with biological targets.

Pharmacokinetic and Toxicological Profile Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify potential liabilities of a compound. Various online servers and software are utilized for these predictions.

The pharmacokinetic properties of pyridine derivatives are often evaluated using online tools like the pkCSM server. nih.gov These tools predict parameters such as intestinal absorption, blood-brain barrier penetration, and metabolism by cytochrome P450 enzymes. nih.gov For instance, studies on related compounds have shown that they can satisfy the ADME criteria for favorable oral bioavailability. researchgate.net

Toxicological predictions are carried out using software like the Pre-ADMET server to assess potential risks such as mutagenicity, carcinogenicity, and organ-specific toxicity. researchgate.netnih.gov For many newly synthesized pyridine derivatives, in silico analyses have indicated no significant toxicological risks. researchgate.net However, some predictions for pyridine-containing compounds have suggested potential adverse effects, highlighting the importance of these early-stage assessments. researchgate.net The predicted LD50 values and toxicity classes provide a preliminary safety profile of the molecule. ceon.rs

Table 2: In Silico Predicted ADMET Properties of a Representative Pyridine Derivative
PropertyPredicted Value/ClassificationReference
Intestinal AbsorptionHigh nih.gov
Blood-Brain Barrier PermeabilityLow nih.gov
CYP2D6 InhibitionNon-inhibitor nih.gov
AMES ToxicityNon-mutagen nih.gov
CarcinogenicityNegative nih.gov

Molecular Dynamic Simulations for Stability and Dynamic Behavior

The general methodology for conducting an MD simulation of a small organic molecule like this compound involves several key steps. bioinformaticsreview.com Initially, a three-dimensional structure of the molecule is obtained or built. This structure is then placed within a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions. miletic.net A force field, which is a set of parameters that defines the potential energy of the system, is chosen to govern the interactions between atoms. Common force fields for organic molecules include CHARMM and AMBER. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. bioinformaticsreview.com Following minimization, the system is gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) before a production run is initiated for data collection. youtube.com Simulation packages like GROMACS are frequently used for these types of studies. bioinformaticsreview.com

To assess the stability of this compound during a simulation, the Root Mean Square Deviation (RMSD) is a critical metric. researchgate.net The RMSD measures the average deviation of the atoms of the molecule in a given timeframe relative to a reference structure, usually the initial minimized structure. nih.gov A plateau in the RMSD value over time suggests that the molecule has reached a stable conformation and is fluctuating around a well-defined average structure. researchgate.net Large fluctuations or a continuously increasing RMSD may indicate significant conformational changes or instability.

Illustrative Data: RMSD of this compound over a 100 ns Simulation (Note: The following data is illustrative to demonstrate typical results from an MD simulation and is not from a published study on this specific compound.)

Simulation Time (ns)RMSD (nm)
00.00
100.12
200.18
300.21
400.20
500.22
600.21
700.23
800.22
900.22
1000.23

The dynamic behavior and internal flexibility of different regions of the this compound molecule can be analyzed using the Root Mean Square Fluctuation (RMSF). github.io RMSF calculates the fluctuation of each atom from its average position over the course of the simulation. researchgate.net Higher RMSF values indicate greater mobility, while lower values suggest a more rigid region of the molecule. researchgate.net For this compound, one might expect the tert-butyl group and the linkage between the two aromatic rings to exhibit higher flexibility compared to the more constrained atoms within the pyridine and benzoyl rings.

Illustrative Data: RMSF of Atomic Regions in this compound (Note: The following data is illustrative to demonstrate typical results from an MD simulation and is not from a published study on this specific compound.)

Molecular RegionRepresentative Atom IndicesAverage RMSF (nm)
Pyridine Ring1-60.08
Benzoyl Ring8-130.09
Carbonyl Group7, 140.15
tert-Butyl Group16-250.25

Q & A

Q. What are the key spectroscopic characteristics for identifying 2-(4-tert-Butylbenzoyl)pyridine?

The compound can be identified via its molecular formula (C₁₆H₁₇NO, MW 239.31 g/mol) and CAS RN 157592-45-5 . Proton NMR analysis should reveal distinct signals for the pyridine ring protons (δ 7.2–8.5 ppm), tert-butyl group (singlet at ~1.3 ppm), and benzoyl carbonyl (C=O stretch at ~1680 cm⁻¹ in IR). Mass spectrometry should show a molecular ion peak at m/z 239.3 .

Q. What is a standard synthetic route for this compound?

A plausible method involves Friedel-Crafts acylation, where 4-tert-butylbenzoyl chloride reacts with pyridine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Safety protocols for handling corrosive reagents (e.g., P280 gloves, P305+P351+P338 eye exposure measures) should be followed .

Q. How can researchers ensure purity during synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm). A gradient of acetonitrile/water (70:30 to 95:5 over 20 min) effectively separates impurities. Purity >98% is achievable, as demonstrated in related pyridine derivative syntheses .

Advanced Questions

Q. How can contradictory NMR data for this compound be resolved?

Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Compare experimental data with computational simulations (DFT at B3LYP/6-31G* level) to validate assignments. For example, pyridine ring protons may show splitting patterns influenced by the electron-withdrawing benzoyl group .

Q. What strategies optimize yield in large-scale synthesis?

Kinetic studies suggest using excess 4-tert-butylbenzoic acid (1.2 eq.) and slow addition of acyl chloride to pyridine at 0°C to minimize side reactions. Catalytic DMAP (4-dimethylaminopyridine) improves acylation efficiency. Post-reaction, extract with dichloromethane and wash with NaHCO₃ to remove unreacted acid .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The bulky tert-butyl group sterically hinders electrophilic substitution at the para position of the benzoyl moiety, directing reactivity to the pyridine ring. For Suzuki-Miyaura coupling, prioritize halogenation at the pyridine’s 3-position using NBS (N-bromosuccinimide) in DMF .

Q. What are the challenges in crystallizing this compound?

The compound’s planar structure and hydrophobic tert-butyl group complicate crystallization. Use slow evaporation from a toluene/hexane mixture (1:3) at 4°C. X-ray diffraction confirms monoclinic crystal packing with π-π stacking between pyridine rings .

Q. How can this compound be applied in enzyme inhibition studies?

The pyridine core acts as a hydrogen bond acceptor, while the benzoyl group provides hydrophobic interactions. Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with substituent electron-withdrawing effects .

Methodological Notes

  • Safety : Adhere to P301+P310 (ingestion), P305+P351+P338 (eye contact), and H315/H319 (skin/eye irritation) protocols .
  • Characterization : Combine NMR, IR, and HRMS for structural validation. Compare with PubChem data (CID 87237) .
  • Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.